![molecular formula C₂₂H₂₉ClN₃O₉P B1142401 Chloro Sofosbuvir CAS No. 1496552-51-2](/img/structure/B1142401.png)
Chloro Sofosbuvir
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Overview
Description
Chloro Sofosbuvir is also known as N-[[P(S),2’R]-2’-Chloro-2’-deoxy-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester . It is related to Sofosbuvir, a medication used to treat hepatitis C . Sofosbuvir is taken orally and has shown remarkable efficacy for a broad range of viral genotypes .
Synthesis Analysis
The synthesis of Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals .Molecular Structure Analysis
Sofosbuvir is a uridine analogue . The atom numbering used throughout this review corresponds to the conventional numbering of nucleosides, with C1′–C5′ referring to the carbohydrate portion of the molecule and C1–C6 referring to the uracil nucleobase .Chemical Reactions Analysis
The presence of additional substituents on the furanose core limits the ease by which such nucleosides can be synthesized through biocatalytic glycosyltransfer reactions . Sofosbuvir, for example, is a C6-phosphorylated furanose bearing a synthetically challenging 3′-quaternary carbon atom carrying a methyl and fluorine substituent .Scientific Research Applications
Antiviral Formulation Analysis
Chloro Sofosbuvir, along with Velpatasvir, is used in antiviral formulations. The analysis of Sofosbuvir in a binary mixture with Velpatasvir represents an analytical challenge due to the complete overlapping of the UV spectrum of Sofosbuvir by that of Velpatasvir .
Green Analytical Chemistry
Green analytical chemistry is one of the newest trends in analytical chemistry nowadays targeting the concept of green laboratory practices on chemists and environment. In this context, green practices are proposed for the determination of Sofosbuvir and Velpatasvir in their pharmaceutical formulation .
Hepatitis C Treatment
Sofosbuvir is a key component in the treatment of Hepatitis C Virus (HCV) infection. It has revolutionized the treatment of HCV, especially in patients coinfected with Human Immunodeficiency Virus (HIV) .
HIV-1 Coinfection Treatment
Sofosbuvir, in combination with Velpatasvir, has been used as a simple and feasible treatment strategy, resulting in high rates of sustained virologic response and was well-tolerated in patients coinfected with HIV-1 and HCV, regardless of HCV genotypes nor prior interferon-based treatment .
Fluorination Chemistry
The clinical success of Sofosbuvir demands efficient approaches for the synthesis of this pharmaceutical. Marketed as a single isomer, Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry .
Nucleotide Synthesis
Sofosbuvir is a nucleotide analog, and its synthesis involves complex nucleotide synthesis processes .
Regio- and Stereoselective Phosphoramidation
The synthesis of Sofosbuvir also involves regio- and stereoselective phosphoramidation, which is a key step in the production of this antiviral drug .
Future Directions
Future directions must include larger clinical trials to assess the safety, tolerability, and resistance of the antiviral drugs. The antiviral combination strategy is highly beneficial to solve problems with these drugs . Efficient large-scale manufacture of sofosbuvir will thus represent an enormously important goal in eradicating hepatitis C across the globe .
properties
IUPAC Name |
propan-2-yl 2-[[[4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPFZQKYPOWCSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN3O9P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro Sofosbuvir |
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